molecular formula C7H8OS B2979118 2-(3-Methylthiophen-2-yl)acetaldehyde CAS No. 1344058-53-2

2-(3-Methylthiophen-2-yl)acetaldehyde

Cat. No. B2979118
CAS RN: 1344058-53-2
M. Wt: 140.2
InChI Key: AKJVVJWLWFOLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylthiophen-2-yl)acetaldehyde is a chemical compound with the CAS Number: 1344058-53-2 . It has a molecular weight of 140.21 and its IUPAC name is (3-methyl-2-thienyl)acetaldehyde . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.21 .

Scientific Research Applications

Organocatalytic Domino Reactions

A study by Brandau, Maerten, and Jørgensen (2006) presented an approach for the synthesis of optically active, highly functionalized tetrahydrothiophenes, which could have significant applications in biochemistry, pharmaceutical science, and nanoscience. This research utilized organocatalytic Michael-aldol domino reactions to produce tetrahydrothiophene carbaldehydes with high yields and excellent enantioselectivities, potentially benefiting various scientific fields (Brandau, Maerten, & Jørgensen, 2006).

Acetaldehyde Analysis in Food and Beverages

Miyake and Shibamoto (1993) developed a method for analyzing acetaldehyde in foods and beverages. This method involves reacting acetaldehyde with cysteamine to form 2-methylthiazolidine, which is then analyzed by gas chromatography. The study provides a framework for understanding the presence and quantity of acetaldehyde in various consumer products, with implications for risk assessment (Miyake & Shibamoto, 1993).

Chemoselective Deprotection of Acetals

Fujioka et al. (2006) reported on the chemoselective deprotection of acetals from aldehydes, a process that has broad implications in synthetic chemistry. This method was applied to various acetal compounds and demonstrated high generality and mildness, opening up new possibilities in the synthesis and manipulation of complex organic molecules (Fujioka et al., 2006).

Synthesis of Flavor Compounds

Guan et al. (2011) explored the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a compound with potential applications in the flavor industry. This research not only provided insights into the synthesis process but also evaluated the odor characteristics of the compound, highlighting its potential use in flavorings and fragrances (Guan et al., 2011).

Solar Cell Development

Bhongale and Chaudhari (2021) used an acetalization reaction in the fabrication of Poly(3-hexylthiophene-2,5-diyl) and Phenyl-C61-butyric acid methyl ester-based organic solar cells. This study highlights the potential of acetaldehyde derivatives in improving solar cell technology and contributing to renewable energy solutions (Bhongale & Chaudhari, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be stored at a temperature of -70°C .

properties

IUPAC Name

2-(3-methylthiophen-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVVJWLWFOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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